molecular formula C6H4BrCl2NO B2797476 3-Bromopyridine-4-carbonyl chloride hydrochloride CAS No. 1909309-00-7

3-Bromopyridine-4-carbonyl chloride hydrochloride

Cat. No.: B2797476
CAS No.: 1909309-00-7
M. Wt: 256.91
InChI Key: HNYXESUWOIJMQO-UHFFFAOYSA-N
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Description

3-Bromopyridine-4-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C6H3BrClNO·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in organic synthesis and pharmaceutical research due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromopyridine-4-carbonyl chloride hydrochloride typically involves the bromination of pyridine derivatives followed by chlorination. One common method includes the bromination of 4-pyridinecarboxylic acid to form 3-bromo-4-pyridinecarboxylic acid, which is then converted to the corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromopyridine-4-carbonyl chloride hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chloride groups can be substituted with other nucleophiles.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Hydrolysis: The compound can hydrolyze to form 3-bromo-4-pyridinecarboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used under mild conditions.

    Hydrolysis: Aqueous acidic or basic conditions can facilitate hydrolysis.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Coupling Reactions: Products are biaryl compounds.

    Hydrolysis: The major product is 3-bromo-4-pyridinecarboxylic acid.

Scientific Research Applications

3-Bromopyridine-4-carbonyl chloride hydrochloride is widely used in scientific research, including:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the development of biochemical probes and inhibitors.

    Medicine: The compound is a precursor in the synthesis of pharmaceutical agents.

    Industry: It is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Bromopyridine-4-carbonyl chloride hydrochloride depends on its application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new bonds. In biological systems, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromopyridine-4-carboxylic acid
  • 4-Bromopyridine hydrochloride
  • 3-Chloropyridine-4-carbonyl chloride

Uniqueness

3-Bromopyridine-4-carbonyl chloride hydrochloride is unique due to its dual functional groups (bromine and carbonyl chloride), which provide versatility in chemical reactions. This makes it a valuable intermediate in the synthesis of a wide range of compounds.

Properties

IUPAC Name

3-bromopyridine-4-carbonyl chloride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO.ClH/c7-5-3-9-2-1-4(5)6(8)10;/h1-3H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYXESUWOIJMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)Cl)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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